{4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone
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Overview
Description
{4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Piperidinones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, {4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone serves as a building block for the synthesis of more complex molecules .
Biology
The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates and as an intermediate in the production of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of {4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring and aromatic substituents allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(2-pyridinyl)methanone
- (2-Chlorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
{4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone is unique due to the presence of both a piperidine ring and nitrophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18ClN3O3 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
[4-(2-chloroanilino)piperidin-1-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C18H18ClN3O3/c19-15-6-2-3-7-16(15)20-13-9-11-21(12-10-13)18(23)14-5-1-4-8-17(14)22(24)25/h1-8,13,20H,9-12H2 |
InChI Key |
BBATXXIWVDNHBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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